Ethyl 2-(quinolin-6-yl)acetate
Overview
Description
Ethyl 2-(quinolin-6-yl)acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group attached to the 2-position of a quinoline ring, specifically at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(quinolin-6-yl)acetate typically involves the reaction of quinoline-6-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into an ester group.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-6-carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol, ethyl 2-(quinolin-6-yl)ethanol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline-6-carboxylic acid.
Reduction: Ethyl 2-(quinolin-6-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(quinolin-6-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(quinolin-6-yl)acetate involves its interaction with specific molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in metabolic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Quinoline-6-carboxylic acid: A precursor in the synthesis of Ethyl 2-(quinolin-6-yl)acetate.
Ethyl 2-(quinolin-2-yl)acetate: A structural isomer with the ester group attached at the 2-position of the quinoline ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its specific ester group positioning, which influences its reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and potential interactions with biological targets compared to its methyl ester counterpart.
Properties
IUPAC Name |
ethyl 2-quinolin-6-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-6-12-11(8-10)4-3-7-14-12/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBLWJQFTVDYFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511447 | |
Record name | Ethyl (quinolin-6-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5622-38-8 | |
Record name | Ethyl (quinolin-6-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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